![molecular formula C19H27FN6O6 B10826240 [(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)

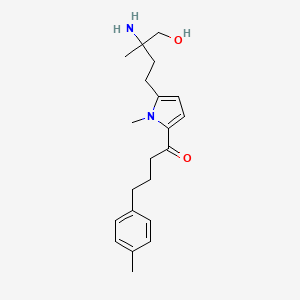

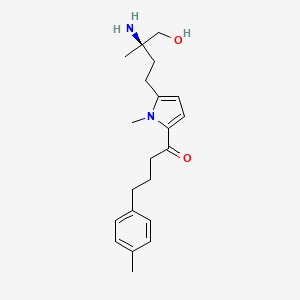

[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El valactato de lagociclovir es un profármaco de 3'-fluoro-2',3'-dideoxiguanosina, que exhibe una alta biodisponibilidad oral y una potente actividad contra el virus de la hepatitis B . Se investiga principalmente por sus propiedades antivirales, particularmente en el tratamiento de infecciones por el virus de la hepatitis B .

Métodos De Preparación

La síntesis del valactato de lagociclovir involucra un proceso de cinco pasos que comienza con 2-amino-6-cloropurina . Los pasos clave incluyen:

N-glucosilación: de un 2-desoxifluor azúcar, que requiere la separación de los anómeros α y β.

Desprotección: del intermedio penúltimo por hidrogenación.

La síntesis se realiza a escala de kilogramos, y el profármaco nucleósido objetivo se aísla como sal hemisulfato con un rendimiento general del 23% .

Análisis De Reacciones Químicas

El valactato de lagociclovir experimenta varios tipos de reacciones químicas:

Oxidación: Puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto puede reducirse a sus alcoholes o aminas correspondientes.

Sustitución: Sufre reacciones de sustitución nucleofílica, particularmente en el átomo de flúor.

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de hidrogenación para la reducción y agentes oxidantes como el permanganato de potasio para la oxidación . Los productos principales formados a partir de estas reacciones son típicamente derivados del compuesto original con modificaciones en grupos funcionales específicos .

Aplicaciones Científicas De Investigación

El valactato de lagociclovir tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El valactato de lagociclovir ejerce sus efectos inhibiendo la enzima transcriptasa inversa del virus de la hepatitis B . Esta inhibición previene la replicación del ADN viral, lo que reduce la carga viral en los individuos infectados . Los objetivos moleculares involucrados incluyen la enzima transcriptasa inversa viral y la ADN polimerasa viral .

Comparación Con Compuestos Similares

El valactato de lagociclovir es único en comparación con otros compuestos similares debido a su alta biodisponibilidad oral y potente actividad antiviral . Los compuestos similares incluyen:

Entecavir: Otro análogo de nucleósido utilizado en el tratamiento de infecciones por el virus de la hepatitis B.

El valactato de lagociclovir destaca por su estructura química específica, que permite una administración oral eficiente y una potente actividad antiviral .

Propiedades

Fórmula molecular |

C19H27FN6O6 |

|---|---|

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C19H27FN6O6/c1-8(2)12(21)17(29)31-9(3)16(28)30-6-11-10(20)5-19(4,32-11)26-7-23-13-14(26)24-18(22)25-15(13)27/h7-12H,5-6,21H2,1-4H3,(H3,22,24,25,27)/t9-,10?,11+,12-,19-/m0/s1 |

Clave InChI |

XUTNISDSBRAGBF-AVJOYXMOSA-N |

SMILES isomérico |

C[C@@H](C(=O)OC[C@@H]1C(C[C@@](O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)OC(=O)[C@H](C(C)C)N |

SMILES canónico |

CC(C)C(C(=O)OC(C)C(=O)OCC1C(CC(O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B10826162.png)

![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B10826180.png)

![(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide](/img/structure/B10826198.png)

![1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine](/img/structure/B10826207.png)